molecular formula C21H29N3O7 B12623137 4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide

4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide

Cat. No.: B12623137
M. Wt: 435.5 g/mol
InChI Key: DYJYIPXLQSCYRI-HNNXBMFYSA-N
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Description

4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide typically involves a multi-step process. One common method involves the reaction of arynes with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization . This method is advantageous due to its moderate to excellent yields and the ability to scale up the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of transition-metal-free methods is preferred to avoid contamination and reduce costs. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce different amine compounds.

Scientific Research Applications

4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which 4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide apart is its specific functional groups and the resulting reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H29N3O7

Molecular Weight

435.5 g/mol

IUPAC Name

4-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-(2,2-dimethoxyethyl)butanamide

InChI

InChI=1S/C21H29N3O7/c1-28-16-9-13-8-15-20(26)23(7-5-6-18(25)22-11-19(30-3)31-4)21(27)24(15)12-14(13)10-17(16)29-2/h9-10,15,19H,5-8,11-12H2,1-4H3,(H,22,25)/t15-/m0/s1

InChI Key

DYJYIPXLQSCYRI-HNNXBMFYSA-N

Isomeric SMILES

COC1=C(C=C2CN3[C@@H](CC2=C1)C(=O)N(C3=O)CCCC(=O)NCC(OC)OC)OC

Canonical SMILES

COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=O)CCCC(=O)NCC(OC)OC)OC

Origin of Product

United States

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